molecular formula C19H14ClNO2S B2722142 N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide CAS No. 325987-34-6

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2722142
CAS No.: 325987-34-6
M. Wt: 355.84
InChI Key: WJZNMJVKMABBAV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring core substituted with a chlorinated aryl group and a benzoylated phenyl carboxamide. Compounds with this general structural motif are of significant interest in medicinal chemistry and chemical biology research due to their diverse potential bioactivities. Structurally related thiophene-2-carboxamide analogues have demonstrated promising antibacterial efficacy against resistant pathogens. For instance, certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives have shown activity against extended-spectrum β-lactamase (ESBL)-producing E. coli, with molecular docking studies suggesting interaction with the bacterial β-lactamase enzyme . Furthermore, the incorporation of a benzoyl group adjacent to the carboxamide nitrogen is a feature present in molecules investigated for potent anti-proliferative activity. Research on related 5-benzoyl thieno[2,3-b]pyridine compounds has indicated potent activity against cancer cell lines, with a proposed mechanism involving the inhibition of phosphoinositide phospholipase C (PI-PLC), a key enzyme in phospholipid metabolism . Other research avenues for similar structures include their development as fungicidal agents, with some N-(thiophen-2-yl)nicotinamide derivatives exhibiting excellent activity against diseases like cucumber downy mildew . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate the full scope of this compound's applications.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2S/c1-12-7-8-15(21-19(23)16-9-10-17(20)24-16)14(11-12)18(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZNMJVKMABBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Method

The Friedel-Crafts acylation route involves reacting 2-chlorothiophene with trichloroacetyl chloride under AlCl₃ catalysis. Hydrolysis with aqueous NaOH yields 5-chlorothiophene-2-carboxylic acid.

  • Conditions :
    • Solvent: Dichloromethane
    • Catalyst: AlCl₃ (2.5 equiv)
    • Temperature: 0–5°C (initial), then reflux at 40°C
  • Yield : 92% purity after liquid-liquid extraction and recrystallization.

Lithiation-Carboxylation Method

A more selective approach uses n-butyllithium (n-BuLi) to deprotonate 2-chlorothiophene at −30°C, followed by CO₂ quenching (Fig. 1).

  • Key Steps :
    • Solvent: Tetrahydrofuran (THF)
    • Reagents: n-BuLi (1.1–1.3 equiv), CO₂ gas
    • Workup: Acidification to pH 2 with HCl, extraction with CH₂Cl₂
  • Yield : 70–73% with >99% purity.

Comparative Analysis :

Method Yield (%) Purity (%) Key Advantage
Friedel-Crafts Acylation 92 96 Scalability
Lithiation-Carboxylation 73 >99 Regioselectivity

Preparation of 2-Amino-4-methylbenzophenone

The amine component, 2-amino-4-methylbenzophenone, is synthesized via:

Nitro Reduction Route

  • Steps :
    • Nitration of 4-methylbenzophenone using HNO₃/H₂SO₄.
    • Reduction of the nitro group with H₂/Pd-C or Na₂S₂O₄.
  • Yield : 85–90% after recrystallization.

Direct Amination

  • Conditions :
    • Ullmann coupling of 4-methyl-2-iodobenzophenone with NH₃/CuI.
  • Yield : 78%.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

5-Chlorothiophene-2-carboxylic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride, then reacted with 2-amino-4-methylbenzophenone.

  • Protocol :
    • Reagents: SOCl₂ (1.5 equiv), DMF (catalytic)
    • Solvent: THF, 0°C to room temperature
    • Base: Triethylamine (2.0 equiv)
  • Yield : 82%.

Coupling Reagent-Assisted Synthesis

Using EDCl/HOBt or HATU:

  • Conditions :
    • Solvent: DMF or CH₂Cl₂
    • Temperature: 0°C to room temperature
    • Reaction Time: 12–24 h
  • Yield : 88–91%.

Boron-Mediated Direct Amidation

A novel method employs B(OCH₂CF₃)₃ to activate the carboxylic acid directly:

  • Conditions :
    • Solvent: Acetonitrile
    • Temperature: 80°C, 5–24 h
  • Yield : 76% with no racemization.

Side Reactions :

  • Over-chlorination in Friedel-Crafts routes.
  • Phthalimide byproducts in boron-mediated methods.

Optimization and Industrial-Scale Considerations

Flow Reactor Synthesis

A continuous-flow system enhances reproducibility for acid chloride coupling (Fig. 2):

  • Parameters :
    • Reactor Type: Stainless steel coil
    • Pressure: 100 psi
    • Residence Time: 20 min
  • Yield : 99% with 98.8% purity.

Purification Techniques

  • Liquid-Liquid Extraction : CH₂Cl₂/water (3:1) at pH 2.
  • Recrystallization : Ethanol/water (3:1) at −10°C.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

5-Chlorothiophene Carboxamide Derivatives

Compounds sharing the 5-chlorothiophene-2-carboxamide backbone exhibit variations in the aromatic amine substituent, which critically affect physicochemical and biological properties:

Compound Name (CAS/ID) Substituent on Amine Group Key Structural Features Molecular Weight Melting Point (°C) Reference
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide (391225-63-1) 4-Acetylphenyl Acetyl group (electron-withdrawing) 279.74 Not reported
N-(4-(3-(4-Hydroxyphenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide (4b) 4-Hydroxyphenyl acryloyl Hydroxyl group (hydrogen bonding potential) 384.8 (M+1+) 210–212
N-(4-(3-(3,4-Dimethoxyphenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide (4c) 3,4-Dimethoxyphenyl acryloyl Methoxy groups (enhanced lipophilicity) 428.3 (M+1+) 145–147
Target Compound 2-Benzoyl-4-methylphenyl Benzoyl (bulky, π-π interactions) + methyl ~354.8 (est.) Not reported N/A

Key Observations :

  • Hydroxyl (4b) and methoxy (4c) substituents introduce polar or lipophilic moieties, respectively, which may modulate metabolic stability and membrane permeability.
  • The benzoyl group in the target compound likely enhances π-π interactions in hydrophobic binding pockets, while the methyl group at the 4-position increases lipophilicity.
Heterocyclic Modifications
  • Oxazole vs. Thiophene: N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide replaces the thiophene with an oxazole ring.
  • Oxazolidinone Hybrid: N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide incorporates an oxazolidinone ring, introducing hydrogen-bonding sites and conformational constraints absent in the target compound.

Pharmacokinetic and Functional Insights

While direct data for the target compound are lacking, inferences can be drawn from analogs:

  • Electron-Withdrawing Effects : The 5-chloro group on thiophene enhances metabolic stability by reducing oxidative degradation .
  • Benzoyl vs. Acetyl : The benzoyl group may increase plasma protein binding, prolonging half-life compared to acetyl derivatives .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring, a benzoyl group, and a chlorinated phenyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzoyl Intermediate : Acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base (e.g., pyridine).
  • Thiophene Ring Formation : Reacting the benzoyl intermediate with 5-chlorothiophene-2-carboxylic acid using a coupling agent (e.g., EDCI) and a catalyst (e.g., DMAP) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the efficacy against human cancer cell lines, the compound exhibited the following IC50 values:

Cell LineIC50 (µM)
HepG210
A54915
MCF-720

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and PARP cleavage observed in treated cells .

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways, potentially leading to altered cellular responses such as growth inhibition or apoptosis.

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